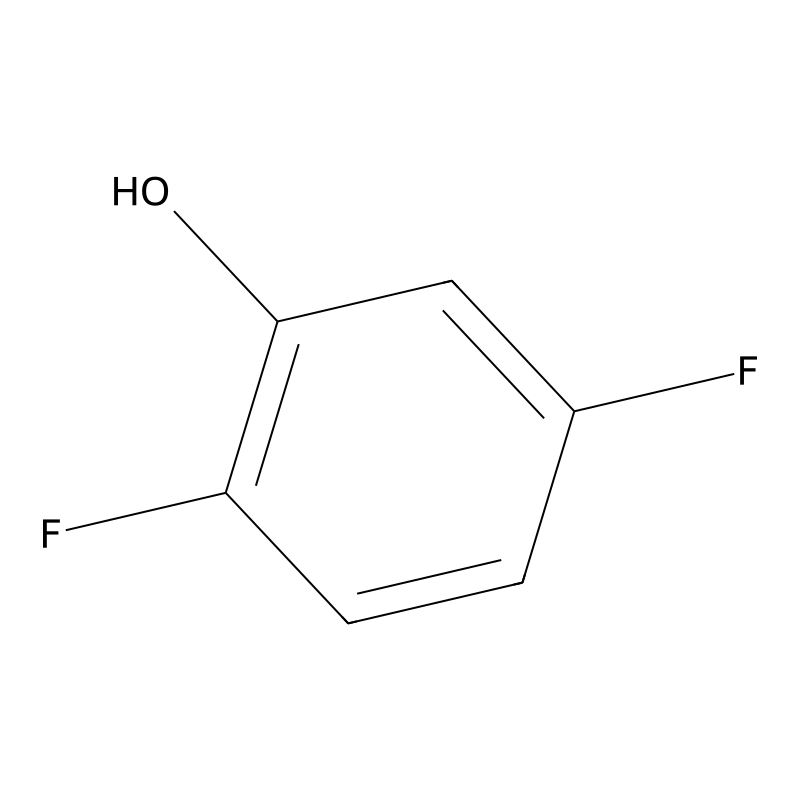

2,5-Difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of Application: 2,5-Difluorophenol is used as a raw material in organic synthesis.

Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out. Typically, 2,5-Difluorophenol would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.

Results or Outcomes: The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of 2,5-Difluorophenol in organic synthesis could lead to the production of a wide range of fluorinated organic compounds.

Synthesis of Fluorinated Hydroxybenzoic Acids

Summary of Application: 2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids.

Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated hydroxybenzoic acids.

Results or Outcomes: The outcome of this application would be the production of di- or trifluorinated hydroxybenzoic acids, which could have various uses in further chemical reactions or processes.

Spectroscopic Studies

Summary of Application: 2,5-Difluorophenol has been studied using resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) techniques.

Methods of Application: These spectroscopic techniques involve the use of lasers to ionize the 2,5-Difluorophenol molecules and then analyze the resulting ions.

Results or Outcomes: The study found distinct bands at 36448 and 36743 cm^-1, which were confirmed as the origins of the S1 ← S0 electronic transition of the cis and trans rotamers, respectively.

Conversion by Rhodococcus opacus 1G

Summary of Application: 2,5-Difluorophenol has been converted by whole cells of Rhodococcus opacus 1G.

Methods of Application: The specific methods of application would involve exposing the 2,5-Difluorophenol to whole cells of Rhodococcus opacus 1G and observing the conversion.

Results or Outcomes: The outcome of this application would be the conversion of 2,5-Difluorophenol by Rhodococcus opacus 1G.

Phase Change Data

Summary of Application: The phase change data of 2,5-Difluorophenol has been studied.

Methods of Application: The specific methods of application would involve measuring the phase change data of 2,5-Difluorophenol under various conditions.

Results or Outcomes: The outcome of this application would be a better understanding of the phase change properties of 2,5-Difluorophenol.

Fluorescent Dye Synthesis

Summary of Application: 2,5-Difluorophenol can be used in the synthesis of fluorinated fluorescent dyes.

Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated fluorescent dyes.

Results or Outcomes: The outcome of this application would be the production of fluorinated fluorescent dyes, which could have various uses in further chemical reactions or processes.

2,5-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It features two fluorine atoms attached to the benzene ring at the 2 and 5 positions relative to the hydroxyl group (phenolic group). This compound is characterized by its solid state at room temperature and has a molecular weight of approximately 130.09 g/mol. The presence of fluorine atoms enhances its chemical reactivity and alters its physical properties compared to non-fluorinated phenols, making it a subject of interest in various chemical and biological studies .

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.

- Esterification: The hydroxyl group can react with acids to form esters, which are useful in synthesizing more complex organic molecules.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring, influenced by the electron-withdrawing effects of the fluorine atoms .

Research indicates that 2,5-difluorophenol exhibits biological activity that may be relevant in pharmacological contexts. It has been studied for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds. The presence of fluorine atoms can enhance lipophilicity, potentially leading to increased bioactivity compared to non-fluorinated analogs .

Several methods are available for synthesizing 2,5-difluorophenol:

- Fluorination of Phenol: Direct fluorination of phenol using fluorinating agents can yield 2,5-difluorophenol. This method often requires careful control of reaction conditions to minimize over-fluorination.

- Halogen Exchange: Starting from 2,5-dichlorophenol or similar halogenated phenols, fluorine can be introduced through halogen exchange reactions using fluoride sources such as potassium fluoride.

- Electrophilic Aromatic Substitution: A more complex route involves the introduction of fluorine via electrophilic aromatic substitution reactions using suitable reagents .

2,5-Difluorophenol finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing liquid crystals and other advanced materials due to its unique electronic properties.

- Research: It is used as a reagent in various

Studies involving 2,5-difluorophenol have explored its interactions with biological systems and other chemical compounds. For instance, investigations into its binding affinity with certain enzymes or receptors have provided insights into its potential therapeutic roles. Additionally, studies on its reactivity with nucleophiles have highlighted how structural modifications can influence biological activity and chemical behavior .

Several compounds share structural similarities with 2,5-difluorophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2,4-Difluorophenol | C6H4F2O | Fluorine atoms at positions 2 and 4 |

| 2-Chlorophenol | C6H5ClO | Contains chlorine instead of fluorine |

| 3,4-Difluorophenol | C6H4F2O | Fluorine atoms at positions 3 and 4 |

| 2,5-Dichlorophenol | C6H4Cl2O | Contains chlorine instead of fluorine |

Uniqueness of 2,5-Difluorophenol

The uniqueness of 2,5-difluorophenol lies in its specific arrangement of substituents on the aromatic ring. The placement of two fluorine atoms at the ortho positions relative to the hydroxyl group significantly influences its reactivity and biological properties compared to other similar compounds. This unique substitution pattern can lead to distinct electronic characteristics and reactivity profiles that are advantageous in specific applications within organic synthesis and material science .

2,5-Difluorophenol exhibits a planar aromatic structure with the phenolic hydroxyl group and two fluorine substituents positioned at the 2 and 5 positions of the benzene ring [1]. The molecular formula C₆H₄F₂O corresponds to a molecular weight of 130.09 grams per mole [2] [3]. The compound maintains the characteristic aromatic electron delocalization of the benzene ring system, with the electron-withdrawing fluorine atoms significantly influencing the electronic distribution [1].

The molecular geometry demonstrates typical phenolic characteristics with the hydroxyl group contributing to intermolecular hydrogen bonding capabilities [1]. The presence of fluorine substituents at positions 2 and 5 creates an asymmetric substitution pattern that influences both the electronic structure and physical properties of the molecule [4]. Computational studies indicate that the molecular geometry in the cationic state closely resembles that of the neutral species, suggesting minimal structural reorganization upon ionization [5].

The dipole moment of related difluorobenzene compounds provides insight into the electronic distribution, with 1,4-difluorobenzene showing a dipole moment of 1.55 debye [6]. The electronic structure is further characterized by the presence of the phenolic hydroxyl group, which participates in both intramolecular and intermolecular interactions that significantly affect the compound's physicochemical behavior [1].

Crystallographic Characteristics

The crystallographic analysis of 2,5-difluorophenol reveals that the compound exists in a crystalline solid state at room temperature [3] [7]. The melting point range of 40-42°C indicates relatively weak intermolecular forces in the crystal lattice compared to other substituted phenols [4] [3]. The crystal structure is stabilized primarily through hydrogen bonding interactions involving the phenolic hydroxyl group [1].

Comparative crystallographic studies of related difluorophenol isomers show that 3,5-difluorophenol exhibits an amphiphilic layer-like arrangement with hydrophilic contacts involving hydroxyl groups and hydrophobic contacts involving fluorine atoms [8]. While specific crystallographic parameters for 2,5-difluorophenol are limited in the literature, the compound is reported to exist as white to almost white crystalline powder or lumps [3] [9].

The crystal density is estimated at approximately 1.2483 grams per cubic centimeter [3] [10], which is consistent with the molecular packing expected for fluorinated aromatic compounds. The crystalline form exhibits sufficient stability for handling and storage under appropriate conditions, though some hygroscopic behavior has been observed in related difluorophenol isomers [8].

Thermochemical Parameters

Melting and Boiling Points

The melting point of 2,5-difluorophenol is consistently reported across multiple sources as 40-42°C [4] [3] [9] [11]. This relatively low melting point for an aromatic compound reflects the influence of fluorine substitution on intermolecular interactions. Some sources report slight variations, with ranges from 32-42°C [7] to 36-40°C [12], but the consensus value remains within the 40-42°C range.

The boiling point of 2,5-difluorophenol is established at 145°C [3] [9] [11] [10]. This boiling point is significantly lower than that of unsubstituted phenol (182°C), demonstrating the substantial effect of fluorine substitution on the compound's volatility and intermolecular hydrogen bonding strength. The flash point is reported as 53°C in closed cup conditions [4] [13], indicating the temperature at which the compound can form flammable vapor-air mixtures.

| Property | Value | Source Reference |

|---|---|---|

| Melting Point | 40-42°C | [4] [3] [9] |

| Boiling Point | 145°C | [3] [9] [11] |

| Flash Point | 53°C (closed cup) | [4] [13] |

Enthalpy of Formation

Comprehensive thermochemical studies have determined the standard molar enthalpy of formation for 2,5-difluorophenol in the crystalline state as -545.2 ± 1.8 kilojoules per mole [8]. This value was obtained through precision combustion calorimetry experiments using rotating-bomb calorimetric techniques. The uncertainty of ±1.8 kilojoules per mole represents the experimental precision achieved in these measurements [8].

The standard molar enthalpy of sublimation for 2,5-difluorophenol has been measured as 68.0 ± 1.4 kilojoules per mole at 298.15 Kelvin [8]. This sublimation enthalpy reflects the energy required to convert the crystalline solid directly to the gas phase, bypassing the liquid state. From these experimental values, the gas-phase enthalpy of formation can be derived as approximately -477.2 kilojoules per mole [8].

Computational predictions using the Joback method estimate the gas-phase enthalpy of formation as -511.64 kilojoules per mole [14], while the enthalpy of fusion is predicted to be 16.89 kilojoules per mole [14]. The enthalpy of vaporization is computationally estimated at 43.27 kilojoules per mole [14]. These calculated values provide additional validation for the experimental thermochemical measurements.

| Thermochemical Parameter | Experimental Value | Computational Estimate |

|---|---|---|

| Enthalpy of Formation (crystal) | -545.2 ± 1.8 kJ/mol | -511.64 kJ/mol (gas) |

| Enthalpy of Sublimation | 68.0 ± 1.4 kJ/mol | - |

| Enthalpy of Fusion | - | 16.89 kJ/mol |

| Enthalpy of Vaporization | - | 43.27 kJ/mol |

Solubility and Partition Coefficients

2,5-Difluorophenol exhibits limited solubility in water, characterized as "slightly soluble" [3] [10]. This reduced aqueous solubility compared to unsubstituted phenol results from the electron-withdrawing effects of the fluorine substituents, which decrease the hydrogen bonding capacity of the hydroxyl group with water molecules [1]. The vapor pressure at 25°C is reported as 2.16 millimeters of mercury [10], indicating moderate volatility at ambient conditions.

The octanol-water partition coefficient (log P) for 2,5-difluorophenol is calculated as 1.670 [14], indicating preferential partitioning into the organic phase. This lipophilic character is enhanced compared to unsubstituted phenol due to the presence of fluorine atoms, which increase the hydrophobic character of the molecule while maintaining some polar characteristics through the hydroxyl group [1].

The McGowan volume is estimated at 81.050 milliliters per mole [14], providing insight into the molecular size and packing characteristics. The critical temperature is predicted to be 657.32 Kelvin with a critical pressure of 4966.33 kilopascals [14]. These thermodynamic properties are essential for understanding phase behavior and industrial applications of the compound.

| Partition Property | Value | Reference |

|---|---|---|

| Water Solubility | Slightly soluble | [3] [10] |

| Log P (octanol/water) | 1.670 | [14] |

| Vapor Pressure (25°C) | 2.16 mmHg | [10] |

| McGowan Volume | 81.050 mL/mol | [14] |

Acid-Base Behavior and pKa Analysis

The acid-base behavior of 2,5-difluorophenol is governed by the ionization of the phenolic hydroxyl group, with the presence of electron-withdrawing fluorine substituents significantly affecting the acidity [1]. The predicted pKa value for 2,5-difluorophenol is 7.71 ± 0.10 [3], indicating that the compound is more acidic than unsubstituted phenol (pKa ≈ 10.0) due to the electron-withdrawing effects of the fluorine atoms [15].

The fluorine substituents at positions 2 and 5 stabilize the phenoxide anion through both inductive and resonance effects [15]. The ortho-fluorine at position 2 provides particularly strong electron withdrawal due to its proximity to the hydroxyl group, while the para-fluorine at position 5 contributes through resonance stabilization of the conjugate base [15]. This dual substitution pattern results in enhanced acidity compared to monofluorinated phenols.

Comparative analysis with other fluorophenols reveals that 2-fluorophenol has a pKa of 8.73, while 4-fluorophenol exhibits a pKa of 9.89 [16] [15]. The 2,5-difluoro substitution pattern demonstrates additive effects of the two fluorine substituents, resulting in the observed lower pKa value. The temperature dependence of pKa values for fluorinated phenols has been documented, with significant variations observed between 25°C and physiological temperatures [17].

| Compound | pKa Value | Temperature | Reference |

|---|---|---|---|

| 2,5-Difluorophenol | 7.71 ± 0.10 | 25°C | [3] |

| 2-Fluorophenol | 8.73 | 25°C | [16] [15] |

| 4-Fluorophenol | 9.89 | 25°C | [16] [15] |

| Phenol | ~10.0 | 25°C | [15] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

The nuclear magnetic resonance spectroscopic characterization of 2,5-difluorophenol provides detailed structural information through multiple nuclear environments [18]. The proton nuclear magnetic resonance spectrum in deuterated chloroform shows characteristic aromatic proton signals in the 6.5-7.1 parts per million range [18]. The spectrum exhibits complex multipicity patterns due to coupling between aromatic protons and the adjacent fluorine nuclei, which creates distinctive splitting patterns [18].

The carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with chemical shifts influenced by the electron-withdrawing fluorine substituents [1]. The hydroxyl-bearing carbon typically appears in the 150-160 parts per million region, while the fluorine-substituted carbons show characteristic upfield shifts due to the strong electronegativity of fluorine [1]. The fluorine-carbon coupling constants provide additional structural confirmation for the substitution pattern [18].

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for 2,5-difluorophenol characterization, as it directly observes both fluorine environments [19]. Studies of related fluorophenol systems indicate that fluorine chemical shifts are highly sensitive to the electronic environment and substitution pattern [19]. The two fluorine atoms in 2,5-difluorophenol exhibit distinct chemical shifts due to their different electronic environments relative to the hydroxyl group [19].

| Nuclear Environment | Chemical Shift Range | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | 6.5-7.1 ppm | Complex multiplets | [18] |

| Aromatic Carbons | 110-160 ppm | Variable | [1] |

| Fluorine Nuclei | Variable | Distinct signals | [19] |

Infrared (IR) and Raman Spectral Signatures

The infrared spectroscopic analysis of 2,5-difluorophenol reveals characteristic vibrational modes associated with the phenolic hydroxyl group and carbon-fluorine bonds [20]. The hydroxyl stretching vibration typically appears in the 3200-3600 wavenumber region, with the exact frequency dependent on hydrogen bonding interactions [20]. The aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 wavenumber range, while carbon-fluorine stretching modes appear in the 1000-1300 wavenumber region [20].

The National Institute of Standards and Technology maintains a comprehensive gas-phase infrared database entry for 2,5-difluorophenol, providing reference spectral data [20]. The infrared spectrum shows authentic characteristics that can be used for compound identification and purity assessment [21]. The spectral features reflect the molecular structure and provide fingerprint identification for analytical purposes [20].

Vibrational spectroscopic studies using mass-analyzed threshold ionization techniques have revealed detailed information about the molecular geometry and vibrational coordinates [5]. The observed spectral features primarily result from in-plane ring deformation and substituent-sensitive bending vibrations [5]. Both cis and trans rotamers of the molecule have been characterized, with distinct vibrational signatures for each conformer [5].

Raman spectroscopic data for 2,5-difluorophenol provides complementary vibrational information to infrared spectroscopy [22]. The technique is particularly sensitive to symmetric vibrational modes and aromatic ring breathing vibrations [22]. The carbon-fluorine stretching vibrations are typically Raman-active and provide characteristic signatures for fluorinated aromatic compounds [22].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2,5-difluorophenol reveals characteristic fragmentation patterns that provide structural identification and purity assessment [18]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the intact molecular ion [18] [23]. The molecular ion typically exhibits moderate to strong intensity due to the stabilizing effect of the aromatic ring system [23].

The fragmentation pattern shows characteristic losses associated with phenolic compounds, including the loss of hydrogen radical to give the molecular ion minus one peak at mass-to-charge ratio 129 [18]. Loss of carbon monoxide (mass 28) and formyl radical (mass 29) are common fragmentation pathways for substituted phenols [24] [25]. The presence of fluorine substituents introduces additional fragmentation pathways, including the potential loss of hydrogen fluoride [24].

The ionization energy for 2,5-difluorophenol has been determined as 9.10 ± 0.02 electron volts using photoelectron spectroscopy [23]. This value reflects the ease of electron removal from the molecule and provides insight into the electronic structure [23]. The ionization energy is influenced by the electron-withdrawing effects of the fluorine substituents, which stabilize the molecular orbital from which the electron is removed [23].

Mass-analyzed threshold ionization spectroscopy studies have identified distinct rotameric forms of 2,5-difluorophenol, with adiabatic ionization energies of 71164 and 71476 wavenumbers for the cis and trans rotamers, respectively [5] [26]. These measurements provide precise energetic information about the different conformational states of the molecule [5] [26].

| Mass Spectral Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (m/z) | 130 | [18] [23] |

| Base Peak | Variable | [18] |

| Ionization Energy | 9.10 ± 0.02 eV | [23] |

| Adiabatic IE (cis) | 71164 cm⁻¹ | [5] [26] |

| Adiabatic IE (trans) | 71476 cm⁻¹ | [5] [26] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant